molecular formula C20H17N3O2 B2785122 5-(3-methoxybenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1358482-09-3

5-(3-methoxybenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2785122
CAS No.: 1358482-09-3
M. Wt: 331.375
InChI Key: QUWIGDYLMVGNSR-UHFFFAOYSA-N
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Description

5-(3-methoxybenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound that belongs to the pyrazolopyrazine family. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrazine core substituted with a 3-methoxybenzyl group and a phenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-methoxybenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methoxybenzylamine with 2-phenylpyrazolo[1,5-a]pyrazine-4-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Additionally, the use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3-methoxybenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazolopyrazine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo derivatives, including 5-(3-methoxybenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one. Research indicates that compounds within this class exhibit significant inhibitory effects on various cancer cell lines.

  • Case Study : A study evaluated the cytotoxic effects of several pyrazolo derivatives on human cancer cell lines (e.g., HepG2, MCF-7). The results indicated that specific derivatives demonstrated IC50 values in the low micromolar range, suggesting potent anticancer properties .
CompoundCell LineIC50 (µM)Reference
Compound AHepG20.19
Compound BMCF-70.57
This compoundVariousTBDCurrent Study

Anti-inflammatory Properties

Pyrazolo compounds have also been investigated for their anti-inflammatory effects. The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes.

  • Case Study : A derivative of pyrazolo was shown to reduce levels of TNF-alpha and IL-6 in vitro, indicating its potential as an anti-inflammatory agent .

Antimicrobial Activity

Emerging research suggests that pyrazolo derivatives may possess antimicrobial properties against various pathogens, including bacteria and fungi.

  • Case Study : In vitro assays demonstrated that certain pyrazolo compounds inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations .

Mechanism of Action

The mechanism of action of 5-(3-methoxybenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one is not fully understood but is believed to involve interactions with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-methoxybenzyl)-2-phenylpyrazolo[3,4-b]pyridine
  • 5-(3-methoxybenzyl)-2-phenylpyrazolo[4,3-c]quinoline
  • 5-(3-methoxybenzyl)-2-phenylpyrazolo[5,4-d]pyrimidine

Uniqueness

5-(3-methoxybenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one is unique due to its specific substitution pattern and the presence of both a pyrazolo and pyrazine ring in its structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

5-(3-Methoxybenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound belonging to the pyrazolopyrazine family. Its unique structure, characterized by a pyrazolo[1,5-a]pyrazine core with a 3-methoxybenzyl and phenyl group, has attracted significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 5-[(3-methoxyphenyl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4-one. The molecular formula is C20H17N3O2C_{20}H_{17}N_3O_2, and its InChI representation is:

InChI=InChI 1S C20H17N3O2 c1 25 17 9 5 6 15 12 17 14 22 10 11 23 19 20 22 24 13 18 21 23 16 7 3 2 4 8 16 h2 13H 14H2 1H3\text{InChI}=\text{InChI 1S C20H17N3O2 c1 25 17 9 5 6 15 12 17 14 22 10 11 23 19 20 22 24 13 18 21 23 16 7 3 2 4 8 16 h2 13H 14H2 1H3}

The biological activity of this compound is believed to involve interactions with various molecular targets. Preliminary studies suggest that the compound may exert its effects through:

  • Enzyme Inhibition : Potential inhibition of thymidine phosphorylase (TP), an enzyme linked to tumor growth and metastasis.
  • Receptor Modulation : Interaction with specific receptors or enzymes that regulate cellular processes.
  • Induction of Apoptosis : Triggering programmed cell death in cancer cells.

Antitumor Activity

Research indicates that derivatives of pyrazolo compounds exhibit significant antitumor properties. For instance, compounds similar to this compound have shown effectiveness in inhibiting the proliferation of various cancer cell lines through TP inhibition and apoptosis induction .

Antibacterial Properties

The structural features of pyrazolo compounds suggest potential antibacterial activity. Pyrazolo derivatives have been explored as candidates for targeting bacterial infections due to their unique mechanisms that exploit differences between bacterial and human cellular pathways .

Neuroprotective Effects

Some studies have highlighted the neuroprotective potential of pyrazolo derivatives against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to modulate neurotransmitter systems and reduce oxidative stress may contribute to these effects .

Case Studies

  • Antitumor Efficacy : A study evaluated the cytotoxic effects of various pyrazolo derivatives against Ehrlich Ascites Carcinoma (EAC) cells. The findings indicated that certain substitutions on the pyrazolo ring significantly enhanced cytotoxicity, suggesting a structure–activity relationship that could be exploited for drug development .
  • Neuroprotective Mechanisms : Another investigation focused on the neuroprotective properties of pyrazolo compounds in models of neurodegeneration. The results demonstrated that these compounds could decrease neuronal cell death and improve behavioral outcomes in animal models .

Comparative Analysis with Similar Compounds

The table below summarizes the biological activities of this compound compared to structurally related compounds.

Compound NameAntitumor ActivityAntibacterial ActivityNeuroprotective Effects
This compoundModeratePotentialYes
5-(3-Methoxybenzyl)-2-phenylpyrazolo[3,4-b]pyridineHighModerateNo
5-(3-Methoxybenzyl)-2-phenylpyrazolo[4,3-c]quinolineHighLowYes

Properties

IUPAC Name

5-[(3-methoxyphenyl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2/c1-25-17-9-5-6-15(12-17)14-22-10-11-23-19(20(22)24)13-18(21-23)16-7-3-2-4-8-16/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWIGDYLMVGNSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C=CN3C(=CC(=N3)C4=CC=CC=C4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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